molecular formula C21H27N3O3 B5494753 1,9-dimethyl-4-(5-phenoxy-2-furoyl)-1,4,9-triazaspiro[5.5]undecane

1,9-dimethyl-4-(5-phenoxy-2-furoyl)-1,4,9-triazaspiro[5.5]undecane

Cat. No. B5494753
M. Wt: 369.5 g/mol
InChI Key: KGHKIIGTZFMIRV-UHFFFAOYSA-N
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Description

The compound “1,9-dimethyl-4-(5-phenoxy-2-furoyl)-1,4,9-triazaspiro[5.5]undecane” is a complex organic molecule. It contains a spiro[5.5]undecane core, which is a type of spirocyclic compound where two cyclohexane rings share a single atom . The molecule also contains a triaza group (three nitrogen atoms), a phenoxy group (a phenyl ring connected to an oxygen atom), and a furoyl group (a furan ring connected to a carbonyl group).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The spiro[5.5]undecane core could potentially be synthesized through a [2+2] or [4+2] cycloaddition reaction . The triaza group could be introduced through a series of amide coupling reactions, and the phenoxy and furoyl groups could be introduced through nucleophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spiro[5.5]undecane core would likely adopt a chair conformation, and the presence of the triaza group could potentially introduce additional stereocenters into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the functional groups present. The amide groups in the triaza portion of the molecule could potentially undergo hydrolysis or aminolysis reactions. The phenoxy and furoyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of multiple rings could potentially increase its rigidity and affect its solubility. The presence of the phenoxy and furoyl groups could potentially increase its polarity .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, as well as investigation of its physical properties and biological activity. If it does have biological activity, it could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-(5-phenoxyfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-22-12-10-21(11-13-22)16-24(15-14-23(21)2)20(25)18-8-9-19(27-18)26-17-6-4-3-5-7-17/h3-9H,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHKIIGTZFMIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCN2C)C(=O)C3=CC=C(O3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dimethyl-4-(5-phenoxy-2-furoyl)-1,4,9-triazaspiro[5.5]undecane

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